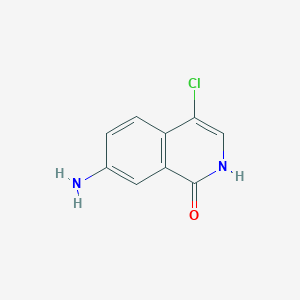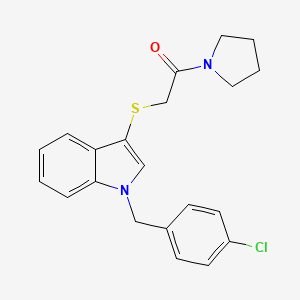
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is also known as CT-3 and has been synthesized through various methods.
Scientific Research Applications
Catalytic Behavior and Ligand Synthesis
Synthesis and Characterization of Metal Complexes
Research on the synthesis of NNN tridentate ligands and their coordination with iron(II) and cobalt(II) dichloride to form complexes has been explored. These complexes showed good catalytic activities for ethylene reactivity, including oligomerization and polymerization. Such studies highlight the potential of structurally complex organic molecules in catalyzing significant chemical reactions, potentially similar to the compound (Sun et al., 2007).
Organic Synthesis and Medicinal Chemistry
Enantioselective Organocatalysis
There has been research into the enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, important for their biological activities. This indicates the interest in developing complex organic molecules for high-value applications in medicinal chemistry and drug development, suggesting potential research avenues for similar compounds (Chen et al., 2009).
Material Science and Polymer Chemistry
Conducting Polymers Based on Pyrrole Derivatives
The synthesis of conducting polymers from pyrrole derivatives highlights the role of such compounds in material science, particularly in the development of electrically conductive materials. This suggests that compounds like "2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone" could find applications in creating new polymeric materials with unique electrical properties (Pandule et al., 2014).
properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c22-17-9-7-16(8-10-17)13-24-14-20(18-5-1-2-6-19(18)24)26-15-21(25)23-11-3-4-12-23/h1-2,5-10,14H,3-4,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWFTIXZJTZRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654131.png)
![5,6-Dimethyl-7-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654132.png)
![N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide](/img/structure/B2654136.png)
![3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654137.png)

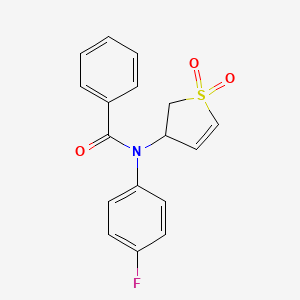
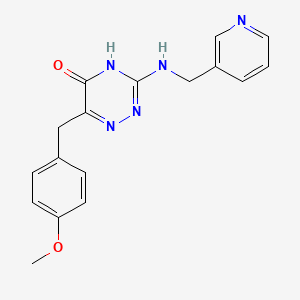

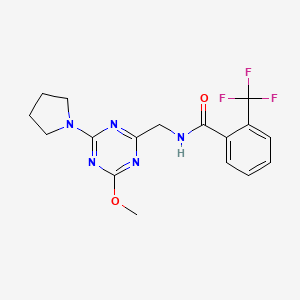
![N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2654146.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2654147.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654148.png)
